CBX7 Chromodomain Engagement: Primary Screening Hit Confirmation
This compound was identified as a hit in a primary Alpha Screen assay designed to identify inhibitors of the CBX7 chromodomain–H3K27me3 interaction . This confirms its ability to bind and disrupt a critical epigenetic reader domain. While a discrete IC50 for this specific compound is not reported, the foundational study by Simhadri et al. demonstrated that the first generation of peptidomimetic CBX7 inhibitors achieved a potency of approximately 200 nM with 10-fold selectivity over CBX8 . This compound represents a structurally distinct, non-peptidomimetic chemotype capable of engaging the same target, providing a critical alternative scaffold for medicinal chemistry optimization.
| Evidence Dimension | CBX7 target engagement |
|---|---|
| Target Compound Data | Confirmed hit in Alpha Screen; exact IC50 not publicly disclosed. |
| Comparator Or Baseline | Simhadri et al. (2014) first-generation peptidomimetic inhibitor: IC50 ≈ 200 nM. |
| Quantified Difference | Non-quantifiable; validates a distinct chemical series against the same target class. |
| Conditions | Primary Alpha Screen assay for CBX7-H3K27me3 complex disruption. |
Why This Matters
It provides a non-peptidic starting point for developing CBX7 inhibitors, directly relevant for research into gene silencing and oncogenesis, where peptidomimetics may suffer from poor cell permeability.
- [1] Simhadri C, Daze KD, Douglas SF, et al. Chromodomain antagonists that target the polycomb-group methyllysine reader protein chromobox homolog 7 (CBX7). J Med Chem. 2014;57(7):2874-2883. View Source
